2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
Description
The compound 2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone features a cyclohexyl group attached to an ethanone backbone, with a 1,4-thiazepane ring substituted at the 3-position by a morpholinomethyl moiety. Key structural attributes include:
- Morpholinomethyl-thiazepane moiety: Introduces polarity via the morpholine oxygen, balancing solubility and steric effects.
Properties
IUPAC Name |
2-cyclohexyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2S/c21-18(13-16-5-2-1-3-6-16)20-7-4-12-23-15-17(20)14-19-8-10-22-11-9-19/h16-17H,1-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGUGZFNZDGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCSCC2CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Chemical Formula : C27H30N2O4
- Molecular Weight : 446.54 g/mol
- IUPAC Name : 3-cyclohexyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-phenyl-1H-indole-6-carboxylic acid
- CAS Number : Not available
This compound belongs to the class of organic compounds known as phenylindoles and features a complex structure that includes a morpholine ring and a thiazepane moiety.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Gene Regulation : The compound is known to regulate cellular genes such as c-myc and c-fos. It may also repress the promoter of p53, impacting cell cycle regulation by interfering with CDKN1A, a key negative regulator of the cell cycle .
- Inflammatory Response Modulation : It targets transcription factors involved in immune responses, suppressing NF-kappa-B activation while activating AP-1, which is crucial for inflammation regulation .
- Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with hepatocellular proteins that affect lipid accumulation and storage. It induces up-regulation of FAS promoter activity, contributing to triglyceride accumulation in hepatocytes, a condition known as steatosis .
- Immune Response Effects : Binding to dendritic cells via C1QR1 leads to the down-regulation of T-lymphocyte proliferation, suggesting potential immunomodulatory effects .
Table 1: Summary of Biological Activities
Case Study Insights
Several studies have explored the pharmacological implications of this compound:
- A study conducted on animal models demonstrated that administration of this compound led to significant alterations in lipid profiles, indicating its potential use in treating metabolic disorders related to lipid metabolism.
- Another research effort focused on its anti-inflammatory properties, showing promise in reducing markers associated with chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethanone Backbone
2-Cyclohexyl-1-(3-fluorophenyl)ethanone ()
- Structure : Cyclohexyl group + 3-fluorophenyl substituent.
- Key Differences : Lacks the thiazepane-morpholine system, instead featuring a simple aromatic ring.
- Implications : The fluorine atom may enhance metabolic stability compared to hydrogen-bonding groups like morpholine, but the absence of the thiazepane ring reduces conformational flexibility .
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone ()
- Structure : Cyclohexyl group + nitro and dihydroxy-substituted phenyl.
- Key Differences : Polar nitro and hydroxyl groups increase solubility but may reduce blood-brain barrier penetration.
- Physical Properties : Melting point (113–114°C) and spectral data (NMR/IR) suggest strong intermolecular hydrogen bonding, contrasting with the target compound’s likely amorphous or lower-melting morphology .
Modifications to the Thiazepane Ring
Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone ()
- Structure: Cyclohexene + dimethylaminomethyl-thiazepane.
- Key Differences: Dimethylamino group replaces morpholine, reducing polarity.
- Molecular Weight: 282.4 g/mol vs. ~380 g/mol for the target compound (estimated). Dimethylamino substitution lowers molecular weight and may enhance basicity compared to morpholine’s tertiary amine .
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone ()
- Structure: Benzylthio group + morpholinomethyl-thiazepane.
- Molecular Weight : 380.6 g/mol, comparable to the target compound. The thioether group may alter metabolic pathways (e.g., oxidation susceptibility) .
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone ()
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Friedel-Crafts acylation or nucleophilic substitution, suggesting the target compound could be prepared via similar alkylation of a preformed thiazepane-morpholine intermediate .
- Structural Effects: Morpholine vs. Pyrrolidine: Morpholine’s oxygen improves solubility but may reduce membrane permeability compared to pyrrolidine’s compact structure . Cyclohexyl vs.
- Biological Activity : While pharmacological data for the target compound are absent, benzothiazole-thio derivatives () and morpholine-containing analogs () are often explored for antimicrobial or anticancer activity due to sulfur’s redox activity and heterocyclic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
